molecular formula C13H8FNS B168013 2-(4-Fluorophenyl)-1,3-benzothiazole CAS No. 1629-26-1

2-(4-Fluorophenyl)-1,3-benzothiazole

Cat. No.: B168013
CAS No.: 1629-26-1
M. Wt: 229.27 g/mol
InChI Key: MWIDLEVLPMTJDU-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)-1,3-benzothiazole is an organic compound that belongs to the class of benzothiazoles This compound is characterized by the presence of a benzothiazole ring substituted with a 4-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Fluorophenyl)-1,3-benzothiazole typically involves the cyclization of 2-aminothiophenol with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the formation of the benzothiazole ring. The reaction conditions usually involve refluxing the reactants in an appropriate solvent like dichloromethane or toluene.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Fluorophenyl)-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield the corresponding amines or thiols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzothiazole ring or the fluorophenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Halogenating agents like N-bromosuccinimide for bromination, or nucleophiles like amines for nucleophilic substitution.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines and thiols.

    Substitution: Halogenated derivatives and substituted benzothiazoles.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Exhibits antimicrobial, antifungal, and antiviral activities, making it a candidate for the development of new therapeutic agents.

    Medicine: Investigated for its anticancer properties and potential use in the treatment of neurodegenerative diseases.

    Industry: Utilized in the development of dyes, pigments, and polymers due to its stable chemical structure.

Mechanism of Action

The mechanism of action of 2-(4-Fluorophenyl)-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to inhibit certain enzymes and proteins involved in cell proliferation and survival. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating caspases and other apoptotic pathways.

Comparison with Similar Compounds

2-(4-Fluorophenyl)-1,3-benzothiazole can be compared with other benzothiazole derivatives such as:

    2-Phenylbenzothiazole: Lacks the fluorine substituent, which may result in different biological activities and chemical reactivity.

    2-(4-Chlorophenyl)-1,3-benzothiazole: Contains a chlorine atom instead of fluorine, which can influence its electronic properties and interactions with biological targets.

    2-(4-Methylphenyl)-1,3-benzothiazole: The presence of a methyl group instead of fluorine can affect its lipophilicity and metabolic stability.

The uniqueness of this compound lies in the presence of the fluorine atom, which can enhance its biological activity and selectivity due to the strong electron-withdrawing effect of fluorine.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FNS/c14-10-7-5-9(6-8-10)13-15-11-3-1-2-4-12(11)16-13/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIDLEVLPMTJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20287634
Record name benzothiazole, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1629-26-1
Record name NSC51877
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51877
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name benzothiazole, 2-(4-fluorophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20287634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How do these compounds interact with amyloid plaques?

A1: While the exact binding mechanism isn't fully elucidated in these papers, research suggests that 2-(4-Fluorophenyl)-1,3-benzothiazole derivatives bind to amyloid beta (Aβ) plaques with high affinity. [, ] This binding is likely driven by a combination of hydrophobic interactions and potentially hydrogen bonding with specific amino acid residues within the Aβ aggregates. Further studies are needed to determine the precise binding site and mechanism.

Q2: What is the significance of using Fluorine-18 in these compounds?

A2: Fluorine-18 is a positron-emitting radioisotope with a relatively short half-life (109.8 minutes) that makes it suitable for Positron Emission Tomography (PET) imaging. [] By incorporating Fluorine-18 into the this compound structure, researchers can track the compound's distribution in vivo, particularly its uptake in the brain and binding to amyloid plaques. [, ]

Q3: How does the structure of this compound derivatives impact their properties as potential imaging agents?

A3: Modifications to the core this compound structure, such as the addition of methyl or amino groups, significantly influence the compounds' binding affinities for Aβ plaques, metabolic stability, and brain kinetics. [, ] For example, [(18)F]6-amino-2-(4'-[(18)F]fluorophenyl)-1,3-benzothiazole demonstrated more favorable brain kinetics in animal models compared to other derivatives. [] This highlights the importance of structure-activity relationship (SAR) studies in optimizing these compounds for improved imaging capabilities.

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